4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde
Description
Properties
CAS No. |
33965-86-5 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4a-methyl-3,4-dihydro-2H-carbazole-9-carbaldehyde |
InChI |
InChI=1S/C14H15NO/c1-14-9-5-4-8-13(14)15(10-16)12-7-3-2-6-11(12)14/h2-3,6-8,10H,4-5,9H2,1H3 |
InChI Key |
WJKHIEDRSFIECH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC=C1N(C3=CC=CC=C23)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Mannich-Related Reactions
A Mannich-related reaction is a key method for preparing carbazole derivatives, including tetrahydrocarbazolones and related compounds. In particular, the reaction involves the condensation of amines, aldehydes, and ketones or their derivatives to form the carbazole core.
The Mannich-related reaction to prepare tetrahydrocarbazole derivatives typically proceeds under heating for 1 to 8 hours, with optimal yields achieved between 3 to 5 hours at temperatures conducive to the reaction progress.
The process can be conducted in aprotic solvents without the need for hazardous solvents or secondary amines, which are commonly used in traditional Mannich reactions. This improves safety and scalability.
The product isolation involves precipitation by adding water or ice water to the reaction mixture, followed by filtration to obtain the desired carbazole derivative in yields exceeding 60-70%.
Grignard Reagent-Mediated Functionalization
The tetrahydrocarbazole scaffold can be prepared and further functionalized using organomagnesium halides (Grignard reagents) in the presence of copper(I) chloride as a catalyst.
The reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with various Grignard reagents (e.g., methylmagnesium iodide, tert-butylmagnesium chloride, allylmagnesium chloride, vinylmagnesium bromide) leads to cis-4a,9a-dialkylhexahydrocarbazole derivatives via a radical mechanism.
This method allows selective alkylation at the 9-position, which is crucial for introducing the aldehyde group in subsequent steps.
Typical reaction conditions involve toluene as a solvent, catalytic amounts of CuCl, and controlled molar ratios of Grignard reagent to carbazole substrate. Yields vary depending on the alkyl group introduced but can be as high as 91% for allyl derivatives.
Brønsted Acid-Catalyzed Cascade Reactions
Recent advances include the use of Brønsted acid catalysts such as p-toluenesulfonic acid to mediate cascade reactions for synthesizing 4-functionalized tetrahydrocarbazolones, which are structurally related to the target compound.
The reaction involves 4-(indol-2-yl)-4-oxobutanal as a key intermediate, which under acid catalysis reacts with thiols to afford tetrahydrocarbazolones.
This method proceeds under mild conditions (room temperature) in acetonitrile and allows for efficient functionalization at the 4-position of the tetrahydrocarbazole ring system.
Although this method is more focused on 4-functionalization, it provides insights into the synthetic flexibility of the tetrahydrocarbazole scaffold and potential routes to aldehyde derivatives.
Synthetic Routes Involving Hydroxycarbazole Intermediates
Hydroxycarbazole derivatives serve as important intermediates for further functionalization to aldehydes and other carbazole derivatives.
For example, 4-hydroxycarbazole can be reacted with epichlorohydrin under basic conditions to form 4-oxiranylmethoxy-9H-carbazole, which can be further elaborated to carbazole derivatives.
Such approaches involve reactions in polar organic solvents at temperatures ranging from 20°C to 100°C, followed by subsequent transformations to introduce aldehyde or other functional groups at the 9-position.
Summary of Key Preparation Parameters and Yields
| Methodology | Key Reagents/Conditions | Reaction Time | Yield Range (%) | Notes |
|---|---|---|---|---|
| Mannich-Related Reaction | Aprotic solvent, amines, aldehydes, ketones; heating | 1–8 hours (optimal 3–5 h) | >60–70 | No hazardous solvents or secondary amines required; precipitation by water addition |
| Grignard Reagent Functionalization | 4a-methyl-tetrahydrocarbazole, RMgX, CuCl catalyst, toluene | Variable, typically hours | Up to 91 (allyl derivative) | Radical mechanism; selective cis-alkylation at 9-position |
| Brønsted Acid-Catalyzed Cascade | 4-(indol-2-yl)-4-oxobutanal, thiols, p-toluenesulfonic acid, MeCN | ~2 hours at RT | Not specified | Mild conditions; efficient 4-functionalization; potential for aldehyde derivative synthesis |
| Hydroxycarbazole Intermediate Route | 4-hydroxycarbazole, epichlorohydrin, basic conditions, polar solvents | Variable | Not specified | Multi-step; involves epoxide intermediates; temperature 20–100°C |
In-Depth Research Findings and Considerations
The Mannich-related reaction's advantage lies in its operational simplicity and avoidance of hazardous reagents, making it suitable for scale-up and industrial applications.
The Grignard reagent approach allows for structural diversification at the 9-position, enabling the synthesis of various alkylated carbazole derivatives, which can be further oxidized or transformed into aldehydes.
The acid-catalyzed cascade reactions provide a novel and efficient pathway for functionalizing the carbazole ring system, potentially allowing for direct aldehyde introduction or modification.
Hydroxycarbazole intermediates are versatile for downstream functionalization, including the formation of epoxy intermediates that can be opened or modified to yield aldehydes.
Reaction monitoring techniques such as thin-layer chromatography (TLC) are commonly employed to determine reaction completion, especially for Mannich-related steps.
Chemical Reactions Analysis
Grignard Reactions and Organometallic Additions
The aldehyde group undergoes nucleophilic addition with Grignard reagents and organometallic compounds. For example:
-
Methylmagnesium bromide adds to the aldehyde, forming a secondary alcohol derivative. This intermediate can undergo further cyclization or dehydration under acidic conditions .
-
Reactions with allylmagnesium chloride in the presence of Cu₂Cl₂ yield cis-4a,9a-dialkylhexahydrocarbazole derivatives via a radical mechanism (Table 1) .
Table 1: Grignard Reaction Products
| Reagent | Product | Yield (%) | Configuration |
|---|---|---|---|
| Allylmagnesium chloride | 9a-Allyl-4a-methylhexahydrocarbazole | 50 | cis |
| Vinylmagnesium bromide | 9a-Vinyl-4a-methylhexahydrocarbazole | 23 | cis |
| Phenylmagnesium bromide | 9a-Phenyl-4a-methylhexahydrocarbazole | 53 | cis |
Data sourced from alkylation studies using Cu₂Cl₂ catalysis .
Photocyclization and Epimerization
Under UV irradiation (λ = 366 nm), the compound participates in [6π] photocyclization to form cis-hexahydrocarbazol-4-ones. Key findings include:
-
Irradiation for 3 hours converts the substrate into trans-hexahydrocarbazol-4-one (7a ), which epimerizes to the thermodynamically stable cis-isomer (8a ) on silica gel .
-
Prolonged irradiation (20 hours) leads to oxidation, forming tetrahydrocarbazol-4-one (9a ) as a byproduct .
Mechanistic Insight :
DFT calculations confirm a -hydrogen shift mechanism during photocyclization, with an energy barrier of 43.2 kJ/mol .
Brønsted Acid-Catalyzed Cascade Reactions
In the presence of p-toluenesulfonic acid (PTSA), the aldehyde engages in tandem reactions:
-
Intramolecular Friedel-Crafts Hydroxyalkylation : Forms a 3-indolylmethanol intermediate.
-
Nucleophilic Substitution : Reacts with external nucleophiles (e.g., thiols, alkenes) to yield 4-functionalized tetrahydrocarbazolones (Table 2) .
Table 2: Acid-Catalyzed Reactions with Nucleophiles
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Thiophenol | 4-(Phenylthio)tetrahydrocarbazolone | 92 |
| 1,1-Diphenylethylene | 4-Alkenyltetrahydrocarbazolone | 85 |
| Sodium sulfinate | 4-Sulfonyltetrahydrocarbazolone | 78 |
Conditions: 10 mol% PTSA, HFIP solvent, room temperature .
Oxidation and Reduction Pathways
-
Oxidation : The aldehyde group is oxidized to a carboxylic acid using KMnO₄ or CrO₃, facilitating access to carbazole-9-carboxylic acid derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a primary alcohol, preserving the carbazole framework .
Biological Activity Derivatization
While beyond strict chemical reactivity, derivatives exhibit:
Scientific Research Applications
4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: It is explored for its potential use in drug development.
Industry: It finds applications in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde involves its interaction with specific molecular targets. For example, its reaction with organomagnesium halides in the presence of CuCl forms dialkylhexahydrocarbazole derivatives through a radical mechanism . This suggests that the compound can participate in radical reactions, which are important in organic synthesis.
Comparison with Similar Compounds
Positional Isomerism: 9-Carbaldehyde vs. 3-Carbaldehyde
- Target Compound : The 9-carbaldehyde group in 4a-methyl-2,3,4,4a-tetrahydro-9H-carbazole-9-carbaldehyde places the aldehyde directly on the carbazole nitrogen, influencing electronic delocalization and intermolecular interactions.
- 9-(4-Methylphenyl)-9H-carbazole-3-carboxaldehyde (CAS 84746-67-8): This analog has the carbaldehyde at the 3-position, shifting the electron-withdrawing effect to the carbazole ring’s periphery. Such positional differences alter solubility and reactivity; for example, the 3-carbaldehyde derivative may exhibit stronger π-π stacking in crystal structures due to planar alignment .
Functional Group Variations
Substituent Effects
- Chloro/Fluoro Derivatives : Patent compounds such as N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide () demonstrate how electron-withdrawing substituents (Cl, F) enhance metabolic stability compared to the methyl and aldehyde groups in the target compound .
- Ethynyl-Substituted Carbazoles : Derivatives like 6,6′-bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole () prioritize extended conjugation for optoelectronic applications, whereas the target compound’s aldehyde group offers orthogonal reactivity for further functionalization .
Physicochemical Properties and Spectral Characterization
Spectral Data
- Target Compound : Expected IR peaks include ν(C=O) ~1700 cm⁻¹ and aromatic C-H stretches ~3000 cm⁻¹. ¹H NMR would show aldehyde protons at δ ~9.5–10.0 ppm and methyl groups at δ ~2.0–2.5 ppm (analogous to and ) .
- Comparison with 3-Carboxaldehyde : reports ¹H NMR δ 9.90 ppm for the aldehyde proton, while the 9-carbaldehyde isomer may show downfield shifts due to nitrogen proximity .
Melting Points and Solubility
Antimicrobial Potential
- Oxadiazole-Carbazoles : Exhibit significant antibacterial activity (e.g., compound 4b in shows MIC values <10 µg/mL against S. aureus), suggesting that the target compound’s aldehyde group could be modified to enhance bioactivity .
- Tetrahydrocarbazole Derivatives : Patent compounds in highlight anti-inflammatory and analgesic properties, which may extend to the target compound if the aldehyde participates in Schiff base formation with biological targets .
Tables
Table 1: Key Structural and Functional Comparisons
Biological Activity
4a-Methyl-2,3,4,4a-tetrahydro-9H-carbazole-9-carbaldehyde is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and neuroprotective properties.
Chemical Structure and Properties
The compound is characterized by a tetrahydrocarbazole structure with a carbaldehyde functional group. Its molecular formula is CHN, and it has a molecular weight of approximately 197.25 g/mol. The presence of the methyl group at the 4a position is significant for its biological activity.
Anticancer Activity
Carbazole derivatives are known for their potential in cancer therapy. Research indicates that 4a-Methyl-2,3,4,4a-tetrahydro-9H-carbazole-9-carbaldehyde exhibits notable anticancer properties:
- Mechanism of Action : The compound acts as an inhibitor of topoisomerase II and stabilizes the cleavable complex of this enzyme, leading to DNA breakage and inhibition of DNA replication .
- Cell Line Studies : In vitro studies have shown that this compound has significant cytotoxic effects against various cancer cell lines:
Antimicrobial Activity
The antimicrobial properties of carbazole derivatives have been well-documented:
- Activity Spectrum : 4a-Methyl-2,3,4,4a-tetrahydro-9H-carbazole-9-carbaldehyde has demonstrated antibacterial activity against Staphylococcus aureus, Escherichia coli, and antifungal activity against Candida albicans.
- Zones of Inhibition : Studies reported zones of inhibition ranging from 12.6 to 22.3 mm at a concentration of 100 µg/mL .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of carbazole derivatives:
- Mechanism : The compound exhibits antioxidative activity that may protect neuronal cells from injury induced by excitotoxic agents such as glutamate.
- Concentration Effects : Significant neuroprotective effects were observed at concentrations as low as 3 µM .
Case Studies and Research Findings
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Reddy et al. (2015) | Anticancer activity through topoisomerase inhibition | Various cancer cell lines | Calu1: 2.5 nM; HCT116: 0.028 mM |
| Kumar et al. (2015) | Antimicrobial activity against bacteria and fungi | S. aureus, E. coli, C. albicans | Zones of inhibition: 12.6–22.3 mm |
| Recent Neuroprotection Study | Neuroprotective effects via antioxidative mechanisms | HT22 neuronal cells | Effective at 3 µM |
Q & A
Advanced Research Question
- Hybrid Computational-Experimental Workflow : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways, then validate with kinetic studies (e.g., in situ NMR monitoring). Discrepancies in regioselectivity can be addressed by adjusting steric/electronic parameters in simulations .
- Feedback Loops : Integrate experimental results (e.g., MS/MS fragmentation) back into computational models to refine transition-state geometries .
How should researchers approach crystallographic data interpretation when hydrogen bonding deviates from expectations?
Advanced Research Question
- Refinement Protocols : Use riding models for H-atom placement but refine hydrogen-bond donors (e.g., N–H) isotropically. For methyl groups, refine torsional angles to resolve rotational disorder .
- Comparative Analysis : Cross-reference with analogous structures (e.g., sulfonated carbazoles) to identify atypical bonding patterns caused by substituent effects .
What methodologies analyze reaction kinetics and thermodynamics in carbazole-based systems?
Advanced Research Question
- Isothermal Calorimetry : Measure enthalpy changes during cycloaddition or reductive amination.
- Arrhenius Analysis : Determine activation energy (Eₐ) by varying reaction temperatures (e.g., 25–80°C) and monitoring rate constants via HPLC .
- Thermogravimetric Analysis (TGA) : Assess thermal stability of intermediates to optimize reaction timelines .
How can AI-driven simulation tools enhance derivative design or reaction pathway discovery?
Advanced Research Question
- Reaction Path Search Algorithms : Deploy quantum chemistry-based AI (e.g., AFIR or GRRM) to explore non-intuitive pathways, such as [4+2] vs. [3+2] cycloadditions .
- Generative Models : Train neural networks on existing carbazole datasets to propose novel derivatives with target properties (e.g., luminescence) .
What safety protocols are critical when handling aldehydes and carbazole derivatives?
Basic Research Question
- PPE Requirements : Nitrile gloves, goggles, and flame-resistant lab coats to prevent exposure to aldehydes (H301 hazards) .
- Ventilation : Use fume hoods during reactions involving volatile solvents (e.g., dichloroethane) .
- Emergency Protocols : Immediate rinsing for eye/skin contact (15 mins minimum) and NaHCO₃ quenching for acid spills .
How do intermolecular interactions influence solid-state properties, and how can they be studied?
Advanced Research Question
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H⋯O vs. π-π interactions) using CrystalExplorer .
- Dynamic Mechanical Analysis (DMA) : Correlate hydrogen-bond density with mechanical stability in crystalline phases .
What statistical approaches are recommended for multivariate analysis of reaction parameters?
Advanced Research Question
- Factorial Design : Apply 2^k factorial experiments to assess main effects and interactions (e.g., solvent × temperature) on yield .
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets containing >5 variables (e.g., solvent, catalyst, time, temp, concentration) to identify dominant factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
